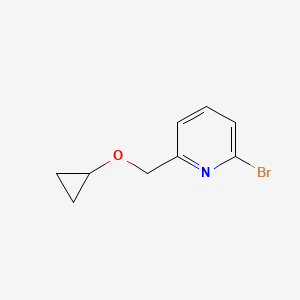

2-Bromo-6-(cyclopropoxymethyl)pyridine

Descripción

2-Bromo-6-(cyclopropoxymethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₀H₁₁BrNO. It features a bromine atom at the 2-position and a cyclopropoxymethyl group (-OCH₂C₃H₅) at the 6-position of the pyridine ring. The cyclopropoxymethyl substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which can influence reactivity and interaction with biological targets.

Propiedades

Fórmula molecular |

C9H10BrNO |

|---|---|

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

2-bromo-6-(cyclopropyloxymethyl)pyridine |

InChI |

InChI=1S/C9H10BrNO/c10-9-3-1-2-7(11-9)6-12-8-4-5-8/h1-3,8H,4-6H2 |

Clave InChI |

FGYDGRZJZUJBDG-UHFFFAOYSA-N |

SMILES canónico |

C1CC1OCC2=NC(=CC=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Bromo-6-(ciclopropoximetil)piridina típicamente involucra la bromación de 6-(ciclopropoximetil)piridina. Esto se puede lograr utilizando bromo o N-bromosuccinimida (NBS) como agente bromante bajo condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o cloroformo a temperatura ambiente.

Métodos de producción industrial

La producción industrial de 2-Bromo-6-(ciclopropoximetil)piridina puede implicar procesos de bromación a gran escala utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes del producto. El uso de sistemas automatizados y monitoreo en tiempo real puede optimizar las condiciones de reacción y minimizar la formación de subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Bromo-6-(ciclopropoximetil)piridina experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura y Heck para formar enlaces carbono-carbono.

Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen amida de sodio, tiourea y alcóxido de sodio. Estas reacciones generalmente se llevan a cabo en disolventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Reacciones de acoplamiento: Los catalizadores de paladio, como Pd(PPh3)4, se utilizan comúnmente en presencia de bases como carbonato de potasio o carbonato de cesio.

Oxidación y reducción: Se pueden utilizar agentes oxidantes como permanganato de potasio o agentes reductores como hidruro de aluminio y litio.

Productos principales formados

Reacciones de sustitución: Los productos incluyen varias piridinas sustituidas dependiendo del nucleófilo utilizado.

Reacciones de acoplamiento: Los productos incluyen compuestos biarílicos y otras moléculas orgánicas complejas.

Oxidación y reducción: Los productos incluyen derivados de piridina oxidados o reducidos.

Aplicaciones Científicas De Investigación

2-Bromo-6-(ciclopropoximetil)piridina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.

Biología: Se puede utilizar en el desarrollo de moléculas bioactivas y como bloque de construcción para el descubrimiento de fármacos.

Medicina: El compuesto puede ser utilizado en la síntesis de agentes farmacéuticos con posibles aplicaciones terapéuticas.

Industria: Se utiliza en la producción de agroquímicos, colorantes y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-6-(ciclopropoximetil)piridina depende de las reacciones específicas que experimenta. En las reacciones de sustitución, el átomo de bromo es reemplazado por un nucleófilo, formando un nuevo enlace. En las reacciones de acoplamiento, el compuesto forma enlaces carbono-carbono a través de procesos catalizados por paladio. Los objetivos moleculares y las vías implicadas varían según la aplicación específica y las condiciones de reacción.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below compares 2-Bromo-6-(cyclopropoxymethyl)pyridine with other pyridine derivatives, emphasizing substituent effects:

Actividad Biológica

2-Bromo-6-(cyclopropoxymethyl)pyridine is an organic compound notable for its unique structural properties, including a bromine atom at the 2-position of the pyridine ring and a cyclopropoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

- Molecular Formula : C10H10BrN

- Molecular Weight : 223.1 g/mol

- IUPAC Name : 2-Bromo-6-(cyclopropoxymethyl)pyridine

The biological activity of 2-Bromo-6-(cyclopropoxymethyl)pyridine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound's unique structure allows it to participate in reactions that influence cellular processes, particularly those related to neuroprotection and anti-inflammatory responses.

Biological Activities

Research has indicated several key biological activities associated with 2-Bromo-6-(cyclopropoxymethyl)pyridine:

-

Neuroprotective Effects :

- In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress. It appears to inhibit apoptotic pathways, particularly through the modulation of caspase activity, which is crucial in the apoptosis process.

-

Antioxidant Properties :

- The compound exhibits antioxidant capabilities that may protect cells from oxidative damage. This suggests potential applications in treating neurodegenerative diseases, where oxidative stress plays a significant role.

-

Anti-inflammatory Activity :

- Preliminary studies indicate that 2-Bromo-6-(cyclopropoxymethyl)pyridine may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between 2-Bromo-6-(cyclopropoxymethyl)pyridine and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-N-methylpyridin-2-amine | C7H8BrN | Methyl group instead of cyclopropylmethyl |

| 6-Chloro-N-(cyclopropylmethyl)pyridin-2-amine | C7H8ClN | Chlorine atom instead of bromine |

| 2-Amino-6-bromopyridine | C6H6BrN | Lacks the cyclopropylmethyl group |

The combination of both the bromine atom and the cyclopropylmethyl group in 2-Bromo-6-(cyclopropoxymethyl)pyridine contributes to its distinct chemical reactivity and potential biological activities that are not present in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotection in Cellular Models :

- A study demonstrated that treatment with 2-Bromo-6-(cyclopropoxymethyl)pyridine significantly reduced cell death in neuronal cell lines subjected to oxidative stress. Results indicated a dose-dependent inhibition of apoptosis.

-

Impact on Oxidative Stress Pathways :

- Investigations revealed that this compound effectively modulates key signaling pathways associated with oxidative stress, including activation of antioxidant response elements.

-

In Vivo Studies :

- Animal models have shown promising results where administration of this compound led to improved cognitive function and reduced markers of inflammation in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.